Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate (CAS: N/A, molecular formula: C₁₀H₁₇NO₃) is a pyrrolidine derivative synthesized via multi-step protocols, including alkylation and esterification reactions . This compound features a linear butyl group at the pyrrolidine nitrogen and a methyl ester at the 3-position. Its structural framework is of interest in medicinal chemistry, particularly for targeting multiple myeloma cells, as highlighted in studies exploring trisubstituted-5-oxopyrrolidines .
Properties
IUPAC Name |
methyl 1-butyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-11-7-8(6-9(11)12)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYKGBHWNDMREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-butylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Pharmaceutical Applications
MBPC serves as a valuable building block for synthesizing biologically active compounds. Its derivatives have been explored for their potential anticancer properties, particularly against human lung adenocarcinoma cells (A549). In vitro studies have shown that certain derivatives exhibit significant cytotoxicity, suggesting that MBPC could lead to the development of novel anticancer agents .
Case Study: Anticancer Activity
In recent studies, derivatives of MBPC were tested for their effectiveness against various cancer cell lines. For instance, compounds derived from MBPC demonstrated varying degrees of cytotoxicity in A549 cells, with some showing comparable efficacy to established chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| MBPC Derivative A | 50 ± 10 | A549 |
| Cisplatin | 40 ± 5 | A549 |
| Control | >500 | A549 |
Antimicrobial Activity
Research has also indicated that MBPC derivatives possess antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. Specific compounds derived from MBPC were tested against pathogens prioritized by the WHO, showing promising results in inhibiting bacterial growth .
Case Study: Antimicrobial Screening
A screening assay was conducted using broth microdilution techniques to evaluate the minimum inhibitory concentrations (MIC) of MBPC derivatives against various pathogens:
| Pathogen | Compound Tested | MIC (µg/mL) |
|---|---|---|
| S. aureus | MBPC Derivative B | 32 |
| C. difficile | MBPC Derivative C | 64 |
| E. coli | Control | >128 |
Agrochemical Applications
Due to its structural characteristics, MBPC has potential applications in agrochemicals as well. Its derivatives may be explored for use as herbicides or insecticides, given their biological activity against specific pests.
Mechanism of Action
The mechanism of action of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Analogs
a. Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate (CAS: N/A)
- Substituent : Methyl group at the nitrogen.
- Molecular Formula: C₇H₁₁NO₃ (smaller molecular weight than butyl analog).
- Synthesized alongside the butyl variant, suggesting similar synthetic pathways but differing in alkylation reagents .
b. Methyl 1-sec-Butyl-5-oxopyrrolidine-3-carboxylate (CAS: 1363166-32-8)
- Substituent : Branched sec-butyl group.
- Molecular Formula: C₁₀H₁₇NO₃ (same as linear butyl analog).
- Properties : Branched chain may lower solubility in polar solvents compared to linear butyl due to increased hydrophobicity. Structural isomerism could influence crystallinity and melting points .
c. Methyl 1-(tert-Butyl)-5-oxopyrrolidine-3-carboxylate (CAS: 59857-85-1)
- Substituent : Bulky tert-butyl group.
- Molecular Formula: C₁₀H₁₇NO₃.
- Properties: Tert-butyl’s steric bulk may hinder intermolecular interactions, reducing aggregation in solutions. No boiling/melting point data available, but tert-butyl analogs often exhibit higher thermal stability .
Aryl- and Heteroaryl-Substituted Analogs
a. (R)-Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate (CAS: 428518-36-9)
- Substituent : Benzyl group (aromatic).
- Molecular Formula: C₁₃H₁₅NO₃.
- Increased molecular weight compared to alkyl analogs may affect pharmacokinetics in drug design .
b. Methyl 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (CAS: 1239764-72-7)
- Substituent : Benzothiazole (heteroaromatic).
- Properties : The electron-withdrawing benzothiazole group may alter electronic density at the pyrrolidine ring, affecting reactivity. Used as a pharmaceutical intermediate, suggesting tailored bioactivity compared to alkyl variants .
c. Methyl 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 139731-96-7)
- Substituent : Hydroxyphenyl group.
- Molecular Formula: C₁₂H₁₃NO₄.
- Properties: Hydroxyl group enables hydrogen bonding, improving aqueous solubility. Potential for metal chelation or antioxidant activity in biological systems .
Comparative Data Table
Biological Activity
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a butyl group and a carboxylate functional group. Its molecular formula is , which contributes to its diverse reactivity and potential therapeutic applications. The unique combination of these functional groups allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may inhibit enzymes involved in cancer cell proliferation and disrupt microbial cell membranes, suggesting potential applications as an antimicrobial or anticancer agent .
Enzyme Interaction
The compound's mechanism may involve mimicking natural substrates or inhibitors, allowing it to influence biological pathways. For instance, studies have demonstrated its capacity to affect enzyme activity that plays critical roles in various diseases, indicating possible therapeutic uses .
Anticancer Activity
Recent studies have assessed the anticancer properties of this compound through in vitro assays. The following table summarizes findings from relevant studies:
These results underscore the compound's potential as a therapeutic agent in oncology.
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Its ability to disrupt microbial cell membranes positions it as a candidate for developing new antimicrobial agents. Further research is needed to elucidate its full spectrum of antimicrobial activity and efficacy against specific pathogens .
Case Studies
Case Study: Antiproliferative Effects on Cancer Cells
In a study examining the effects of this compound on RPMI 8226 cells, researchers treated the cells with varying concentrations of the compound. The results indicated a significant reduction in cell viability at concentrations above 0.45 µM, demonstrating its potential as an anticancer agent .
Case Study: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with sorafenib in hepatocellular carcinoma models. The findings suggested enhanced cytotoxicity when used in conjunction with established chemotherapeutics, highlighting its potential role in combination therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
